4-Iodo-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Iodo-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F3IO2. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-3-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common approach involves the iodination of 3-(trifluoromethyl)benzoic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The compound can be reduced to form 4-amino-3-(trifluoromethyl)benzoic acid under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are commonly formed.
Reduction Reactions: The primary product is 4-amino-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
4-Iodo-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the creation of novel materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit certain enzymes or receptors by binding to their active sites. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-2-(trifluoromethyl)benzoic acid
- 3-Iodo-4-(trifluoromethyl)benzoic acid
- 4-Iodo-3-(difluoromethyl)benzoic acid
Uniqueness
4-Iodo-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzoic acid ring. This arrangement imparts distinct chemical reactivity and physical properties compared to its analogs .
Properties
IUPAC Name |
4-iodo-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAMLJCNESLFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650533 | |
Record name | 4-Iodo-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-20-7 | |
Record name | 4-Iodo-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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